ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate
Description
Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate is a complex enamine-based ester featuring a conjugated system with a benzoyl-substituted enone moiety and a dimethylamino group. Its reactivity is influenced by the conjugation of the enone system and the electron-donating dimethylamino group, which may enhance nucleophilic or electrophilic behavior depending on reaction conditions.
Properties
IUPAC Name |
ethyl (Z)-2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-23(28)20(16-25(2)3)24-15-19(21(26)17-11-7-5-8-12-17)22(27)18-13-9-6-10-14-18/h5-16,26H,4H2,1-3H3/b20-16-,21-19-,24-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAATWCWCFBSJN-URCNWPPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N=CC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/N=C/C(=C(\C1=CC=CC=C1)/O)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate, commonly referred to by its CAS number 219838-91-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes a dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.
Research indicates that compounds with similar structures often exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The presence of the benzoyl moiety may contribute to interactions with cellular targets, influencing pathways involved in cell signaling and apoptosis.
Antioxidant Activity
Studies have shown that derivatives of benzoyl-containing compounds can exhibit significant antioxidant effects. For instance, a related compound demonstrated a capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Preliminary bioassays suggest that this compound may possess antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, although specific data for this compound remains limited .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of structurally similar compounds have been documented in several studies. For example, compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the MAPK pathway .
Case Studies
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells. For instance, studies have shown that modifications to the benzoyl and dimethylamino groups can enhance cytotoxicity against these cancer types, making it a candidate for further development in cancer therapeutics .
1.2 Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting phosphoinositide-dependent kinases, which are crucial in various signaling pathways related to cancer progression and inflammation. This suggests that this compound could be developed into a therapeutic agent targeting these pathways .
Agricultural Science
2.1 Pesticidal Applications
This compound has been explored for its pesticidal properties. Its structural components allow it to interact with plant growth regulators and pest control mechanisms, making it suitable for use as a pesticide or herbicide. Research into its efficacy against specific pests has shown promising results, indicating that it could be a viable alternative to conventional pesticides .
Material Science
3.1 Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. Its ability to participate in polymerization reactions can lead to the development of materials with tailored properties, such as increased strength or flexibility. These materials could find applications in coatings, adhesives, and other industrial products .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits specific cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of phosphoinositide-dependent kinases | |
| Agricultural Science | Pesticidal Applications | Effective against certain pests |
| Material Science | Polymer Chemistry | Useful in synthesizing novel polymers |
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several synthesized derivatives:
Key Observations :
- Substituent Effects: The benzoyl and phenyl groups in the target compound enhance aromatic stacking interactions compared to the cyano and pyridinyl groups in Compound 2 . This may increase melting points and solubility in non-polar solvents.
- In contrast, the phosphoryl group in the compound from introduces electron-withdrawing effects, altering reactivity patterns .
- Synthetic Utility: Compounds like Methyl 3-arylamino-2-benzoylaminobut-2-enoate () are precursors to heterocycles (e.g., oxazoloquinolines), suggesting the target compound could serve a similar role in cyclization reactions .
Q & A
Q. What strategies enable selective functionalization of the enaminoester without disrupting the benzoyl group?
- Protecting groups (e.g., tert-butyloxycarbonyl for amines) shield reactive sites during derivatization .
- Microwave-assisted synthesis accelerates selective C–H activation in the presence of directing groups .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
